![molecular formula C20H18F3N3O3S B2568446 3-(1-(2-(3-(三氟甲基)苯基)乙酰基)哌啶-4-基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 2034392-47-5](/img/structure/B2568446.png)
3-(1-(2-(3-(三氟甲基)苯基)乙酰基)哌啶-4-基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fascinating compound with a highly intricate structure that integrates components from various chemical families
科学研究应用
Chemistry
In chemistry, this compound serves as a model system for studying complex molecular interactions and reaction mechanisms. It can also act as a precursor or intermediate in the synthesis of other compounds.
Biology
Biologically, this compound has potential applications in the study of cellular pathways and interactions. Its unique structure might make it suitable for use as a probe in biological assays or as a lead compound in drug discovery efforts.
Medicine
In medicine, it holds promise for therapeutic applications. Researchers might explore its potential as an active pharmaceutical ingredient (API) for treating specific diseases or conditions.
Industry
In industrial contexts, the compound's stability and reactivity could be leveraged in the development of new materials or chemical processes. It may also be used in the formulation of specialty chemicals or advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multistep process that requires precise control over reaction conditions. The starting materials often include 3-(trifluoromethyl)benzaldehyde, piperidine, and thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Initial steps typically involve the formation of intermediate compounds through a series of reactions like acetylation and condensation. Detailed reaction conditions such as solvent choice, temperature control, and catalytic agents are crucial for ensuring high yields and purity.
Industrial Production Methods
Industrial-scale synthesis might employ more streamlined methods with improved efficiency and reduced environmental impact. This could involve automated reaction systems, green chemistry principles, and optimization of reagent quantities to ensure scalability and economic feasibility.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions where specific functional groups are transformed into their oxidized forms.
Reduction: Conversely, reduction reactions may be employed to convert certain moieties into reduced states.
Substitution: Substitution reactions, particularly nucleophilic and electrophilic substitution, can occur at various positions within the compound's structure.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvents, temperature, and pH, are meticulously controlled to direct the reaction towards the desired products.
Major Products Formed
The major products formed from these reactions vary depending on the conditions and reagents used. For instance, oxidation might yield carboxylated derivatives, while reduction could produce amine-containing products. Substitution reactions could result in a variety of functionalized analogs.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or cellular pathways. The precise mechanism involves binding to specific sites, altering conformations, or inhibiting/enhancing biological functions. Pathways influenced by this compound could include signaling cascades, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar compounds include other thieno[3,2-d]pyrimidines and piperidine derivatives. What sets 3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione apart is its trifluoromethyl group, which imparts unique chemical and biological properties. This makes it particularly valuable for applications where similar compounds might fall short.
List of Similar Compounds
Thieno[3,2-d]pyrimidine derivatives
Piperidine-based molecules
Trifluoromethyl-substituted phenyl compounds
That's a snapshot of the compound 3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Feel free to dive deeper into any of these sections, and let's keep exploring!
属性
IUPAC Name |
3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c21-20(22,23)13-3-1-2-12(10-13)11-16(27)25-7-4-14(5-8-25)26-18(28)17-15(6-9-30-17)24-19(26)29/h1-3,6,9-10,14H,4-5,7-8,11H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKLNTDXZIIRQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2568363.png)
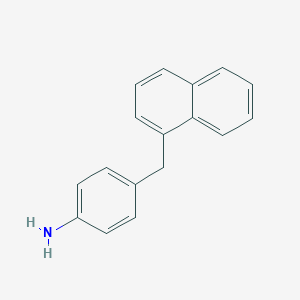

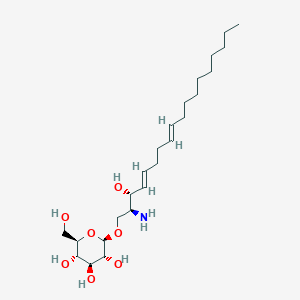
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2568367.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide](/img/structure/B2568371.png)

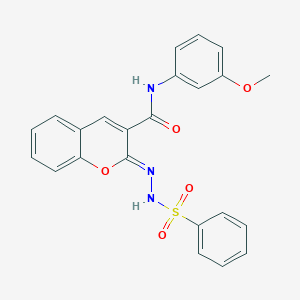
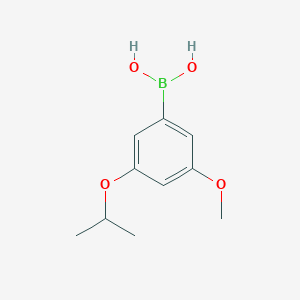
![4-(4-fluorobenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2568377.png)
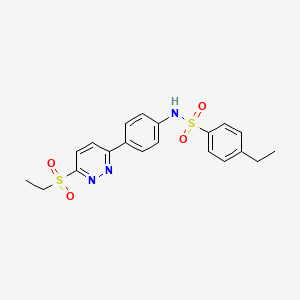
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2568380.png)
![N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2568384.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2568385.png)
